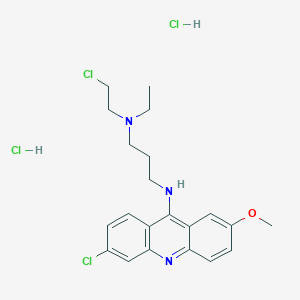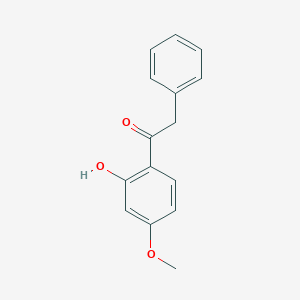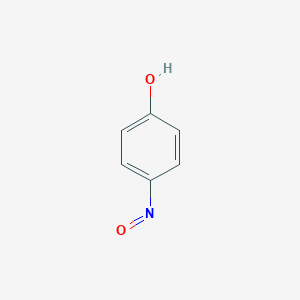
Ácido 1,4-ciclohexanodicarboxílico
Descripción general
Descripción
1,4-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid with a non-planar ring structure. It is one of the cyclohexanepolycarboxylic acids that have been studied for their coordination chemistry and potential applications in materials science, such as magnetic materials . The stereochemistry of CHDA, particularly the cis isomer, plays a significant role in determining the properties of polymers like poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) (PBAC), affecting their thermal, tensile, and elastic characteristics .
Synthesis Analysis
The synthesis of CHDA-related compounds often involves innovative methods to introduce functional groups or to create specific stereochemistry. For instance, ring-closing metathesis and diastereoselective Grignard reactions have been used to synthesize a functionalized cyclohexene skeleton related to CHDA . Additionally, the synthesis of related dicarboxylic acids has been achieved through catalyzed coupling reactions, demonstrating the versatility of synthetic approaches for CHDA derivatives .
Molecular Structure Analysis
The molecular structure of CHDA and its derivatives has been extensively studied. For example, the crystal structure of 1,4-trans-cyclohexanedicarboxylic acid has been determined, revealing a monoclinic space group and providing insights into the conformation of the carboxylic groups . The conformational preferences of CHDA derivatives in aqueous solutions have also been investigated using NMR and molecular orbital methods, highlighting the importance of staggered forms for stability .
Chemical Reactions Analysis
CHDA and its derivatives participate in various chemical reactions that lead to the formation of complex supramolecular architectures. These reactions often involve hydrogen bonding, as seen in the co-crystallization of cyclohexanetricarboxylic acid derivatives with organic bases, resulting in diverse supramolecular motifs like tapes, sheets, and interpenetrating networks . Such reactions are crucial for the development of new materials with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of CHDA and its derivatives are influenced by their molecular structure and stereochemistry. The cis-CHDA isomer, in particular, imparts rigidity and strength to copolymers while also affecting their melting temperature and elasticity . The study of these properties is essential for tailoring materials for specific applications, such as in the field of polymer science.
Aplicaciones Científicas De Investigación
Síntesis de poliésteres
El 1,4-CHDA se utiliza en la síntesis de poliésteres . Los poliésteres son un tipo de polímero utilizado en una amplia gama de aplicaciones, desde la ropa y el embalaje hasta el automóvil y usos industriales.
Síntesis de poliamidas
El 1,4-CHDA también se utiliza en la síntesis de poliamidas . Las poliamidas, también conocidas como nylons, se utilizan en una variedad de aplicaciones, incluidos textiles, aplicaciones automotrices, alfombras y ropa deportiva debido a su alta durabilidad y resistencia.
Producción de copolíester
El 1,4-CHDA se utiliza en la producción de copolíester de poli(adipato de butileno-co-1,4-ciclohexanodicarboxilato de butileno) . Este copolíester tiene aplicaciones potenciales en el embalaje debido a su biodegradabilidad.
Producción de polioles de poliéster
El 1,4-CHDA se utiliza en la producción de varios polioles de poliéster . Estos polioles se utilizan normalmente en la producción de poliuretano, que tiene aplicaciones en la producción de espuma para colchones, muebles y aislamiento.
Catalizador en la polimerización de olefinas
El 1,4-CHDA actúa como catalizador en la polimerización de olefinas . Las olefinas, también conocidas como alquenos, son un tipo de hidrocarburo con uno o más dobles enlaces carbono-carbono. Se utilizan en la producción de muchos productos químicos y polímeros importantes.
Mejora de las propiedades de los materiales
Se ha encontrado que el 1,4-CHDA mejora la resistencia a la intemperie, la resistencia al impacto y la relajación del esfuerzo de los materiales . Esto lo hace valioso en la producción de materiales que necesitan resistir condiciones adversas o un uso intensivo.
Mecanismo De Acción
Target of Action
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid that is cyclohexane substituted by carboxy groups at positions 1 and 4
Mode of Action
It’s known that dicarboxylic acids can donate protons, acting as a bronsted acid . This property may influence its interactions with its targets.
Biochemical Pathways
1,4-CHDA is involved in the synthesis of polyesters and polyamides . It’s also used in the production of poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolyester and various polyester polyols . These biochemical pathways are crucial for the production of various polymers.
Result of Action
It’s known that 1,4-chda has better weatherability, higher impact strength, and faster stress relaxation . These properties suggest that it may influence the physical properties of cells and tissues, particularly in the context of polymer synthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-CHDA. For instance, it’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling 1,4-CHDA . These precautions suggest that the compound’s action can be influenced by its physical state (solid, liquid, gas) and the presence of other substances in its environment.
Direcciones Futuras
The unique non-planar ring structure of 1,4-Cyclohexanedicarboxylic acid has been introduced to synthesize a poly (butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolyester . The impact of the stereochemistry of CHDA on the structure and properties of the copolymer, especially the role of cis-CHDA in tuning the thermal, tensile, and elastic properties, has been explored . This suggests that the cis-CHDA has huge potential in terms of obtaining polymers with very different properties .
Propiedades
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZQGDTEZPERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038788, DTXSID901031536, DTXSID001290604 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1076-97-7, 619-81-8, 619-82-9 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-hexahydroterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) has a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol. []
ANone: FTIR analysis is commonly used to characterize 1,4-CHDA and its polymers. [] Characteristic peaks are observed corresponding to the carboxylic acid groups and the cyclohexane ring. []
ANone: The cis/trans ratio of 1,4-CHDA in polymers impacts their thermal and liquid crystalline properties. A higher trans content generally leads to higher melting temperatures and a greater tendency to form liquid crystalline phases. [] The presence of cis-CHDA can disrupt crystallinity and influence mechanical properties like elasticity. []
ANone: Yes, polyanhydrides synthesized from 1,4-CHDA have shown promising biodegradability. The degradation rate is influenced by factors like the cis/trans isomerism, crystallinity, and the incorporation of other monomers. []
ANone: 1,4-CHDA is a valuable monomer in polyester synthesis. It can be reacted with various diols, such as 1,4-butanediol [, ] and isosorbide, [, ] to produce polyesters with a range of properties, including biodegradability.
ANone: Incorporating 1,4-CHDA into polyesters used in polyurethane-polysiloxane ceramer coatings can modify their thermal and mechanical properties. This influences the overall coating performance, including its corrosion resistance and film morphology. []
ANone: Adding 1,4-CHDA to PBT-PTMG can lower the melting temperature without negatively impacting thermal stability, tensile strength, or elasticity. The specific stereoisomer of 1,4-CHDA used can further fine-tune these properties. []
ANone: While 1,4-CHDA itself is relatively stable, its derivatives, like azanucleoside drugs formulated with 1,4-CHDA-based polyanhydrides, can be susceptible to hydrolysis. []
ANone: Yes, encapsulating drugs within polyanhydride microbeads based on 1,4-CHDA can protect them from hydrolysis and achieve controlled release. []
ANone: Molecular docking simulations can be utilized to investigate the interaction between enzymes, like lipases, and 1,4-CHDA-containing polymers. These simulations help to predict degradation patterns and understand the influence of different monomer units on enzymatic degradation. []
ANone: Yes, 1,4-CHDA is a versatile ligand for constructing diverse coordination polymers and metal-organic frameworks (MOFs) with various metal ions, including copper, [, ] zinc, [, , , ] cadmium, [, , ] nickel, [, ] and cobalt. [, ]
ANone: Different isomers of 1,4-CHDA (cis, trans, e,e, a,a) lead to distinct coordination modes and framework topologies in MOFs. This structural diversity influences the properties and potential applications of the resulting materials. [, , , , ]
ANone: Alternatives to 1,4-CHDA include other dicarboxylic acids, such as terephthalic acid, [, , ] adipic acid, [, ] sebacic acid, [] and isophthalic acid. [] The choice of alternative depends on the desired polymer properties and application.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















